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Introduction
The apelinergic system, comprising the G protein-coupled receptor APJ and its endogenous

ligands, has emerged as a critical regulator of cardiovascular homeostasis. For years, apelin

was considered the sole ligand for APJ. However, the discovery of a second endogenous

ligand, Elabela (ELA), has provided a more complete understanding of this system's

physiological and pathological roles.[1][2] ELA is a 54-amino acid preproprotein that is

processed into smaller, active peptides, including ELA-32 and ELA-14.[3] This technical guide

provides a comprehensive overview of the biological functions of ELA-14 and related peptides

in the human cardiovascular system, focusing on signaling pathways, quantitative data, and

key experimental methodologies.

Core Biological Functions in the Cardiovascular
System
ELA exerts a pleiotropic and largely protective effect on the cardiovascular system, primarily

through three core functions: regulation of vascular tone, modulation of cardiac contractility,

and promotion of angiogenesis.[4][5]
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Regulation of Vascular Tone (Vasodilation)
ELA is a potent vasodilator, contributing to the regulation of blood pressure. Its vasodilatory

effects are mediated through both endothelium-dependent and endothelium-independent

mechanisms.

Endothelium-Dependent Vasodilation: ELA stimulates the APJ receptor on vascular

endothelial cells, promoting the activation of the phosphatidylinositol 3-kinase (PI3K)/protein

kinase B (Akt) pathway. This leads to the phosphorylation and activation of endothelial nitric

oxide synthase (eNOS), which increases the production of nitric oxide (NO). NO then

diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation.

Blood Pressure Reduction: By promoting vasodilation, ELA effectively lowers systemic blood

pressure. Clinical studies have observed significantly lower plasma ELA concentrations in

hypertensive patients compared to healthy controls. Furthermore, exogenous administration

of ELA has been shown to reduce arterial pressure, highlighting its therapeutic potential in

managing hypertension.

Positive Inotropic Effects (Cardiac Contractility)
ELA enhances myocardial contractility, a function known as a positive inotropic effect. This

action is crucial for maintaining cardiac output, particularly in the context of heart failure where

contractility is often impaired. The high expression of both ELA and APJ in the heart

underscores the importance of this local signaling axis. The mechanism involves the activation

of the extracellular signal-regulated kinase (ERK)1/2 pathway, which enhances the sensitivity of

myofilaments to calcium. Infusion of ELA into isolated hearts induces a dose-dependent

positive inotropic response without causing myocardial hypertrophy, an adverse remodeling

effect seen with some other inotropes.

Angiogenesis
ELA plays a fundamental role in angiogenesis (the formation of new blood vessels), which is

vital for embryonic development of the heart and vasculature, as well as for tissue repair after

ischemic events like myocardial infarction. ELA-APJ signaling promotes the migration and

proliferation of endothelial cells. Studies have shown that ELA gene therapy upregulates key

angiogenic signaling pathways, including the Vascular Endothelial Growth Factor
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(VEGF)/VEGFR2 and Jagged1/Notch3 pathways, leading to increased neovascularization in

ischemic tissue.

Signaling Pathways of ELA-14
Upon binding to the APJ receptor, ELA initiates a cascade of intracellular signaling events. The

APJ receptor can couple to different G proteins, primarily Gαi, leading to pathway-specific

cellular responses. ELA also promotes the recruitment of β-arrestin to the receptor, a key event

in receptor desensitization and G protein-independent signaling.

The primary signaling cascades activated by ELA in the cardiovascular system include:

Gαi-Mediated Pathway: Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels. This pathway is linked to the activation of downstream

kinases like PI3K/Akt and ERK1/2.

PI3K/Akt/eNOS Pathway: This is the canonical pathway for ELA-induced vasodilation.

Activation of PI3K and its downstream effector Akt leads to eNOS phosphorylation and NO

production.

ERK1/2 Pathway: This pathway is centrally involved in both the positive inotropic effects of

ELA in cardiomyocytes and its pro-angiogenic effects in endothelial cells.

β-Arrestin Recruitment: ELA binding promotes the recruitment of β-arrestin to the APJ

receptor, which can lead to receptor internalization and desensitization. This process also

initiates distinct, G protein-independent signaling events that contribute to the overall cellular

response.
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Caption: ELA-14 signaling cascade in cardiovascular cells.
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Quantitative Data Summary
The following tables summarize key quantitative data related to ELA's interaction with the APJ

receptor and its physiological effects.

Table 1: ELA/Apelin Receptor Binding and Potency

Ligand Assay Type Parameter Value Reference(s)

ELA-32
(human)

Radioligand
Binding

IC₅₀ 0.27 nM

ELA-32 (human)
Radioligand

Binding
K_d 0.51 nM

ELA-11 (human)
Radioligand

Binding
pK_i 7.85

ELA(19-32) Gαi1 Signaling EC₅₀ 8.6 nM

ELA(19-32)
β-arrestin-2

Recruitment
EC₅₀ 166 nM

ELA

APJ/β-arrestin

Interaction

(NanoBiT)

EC₅₀ ~1 µM

ELA-21

β-arrestin-2

Recruitment

(BRET)

logEC₅₀ -7.175

ELA-32

β-arrestin-2

Recruitment

(BRET)

logEC₅₀ -7.878

Apelin-13 APJ Activation EC₅₀ 0.37 nM

| Apelin | APJ/β-arrestin Interaction (NanoBiT) | EC₅₀ | ~1 µM | |

Table 2: Physiological and Clinical Observations
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Parameter Condition Observation Value Reference(s)

Plasma ELA
Essential
Hypertension
vs. Control

Lower in
Hypertensive
Patients

1.29 ± 0.56
ng/ml vs. 1.79
± 0.55 ng/ml

Blood Pressure
General

Population

Risk Reduction

per 5 mmHg

SBP Decrease

10% lower risk of

major

cardiovascular

events

| Cardiac Output | Human (Baseline) | Normal Resting Range | 5-6 L/min | |

Key Experimental Protocols
Understanding the function of ELA-14 requires specialized experimental models. Below are

detailed methodologies for key assays used to investigate its cardiovascular effects.

Protocol for Aortic Ring Vasoreactivity Assay
This ex vivo assay is used to determine the direct effect of ELA-14 on vascular tone.
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1. Tissue Preparation

2. Mounting & Equilibration

3. Experimentation

4. Data Analysis

Euthanize rodent
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Excise thoracic aorta

Clean connective tissue
and fat from aorta

Cut aorta into 1-2 mm rings

Mount rings in organ bath
containing physiological salt solution (e.g., Krebs)

Aerate solution with 95% O₂ / 5% CO₂

at 37°C

Connect rings to isometric
force transducers

Equilibrate under optimal
passive tension for ~60 min

Pre-contract rings with a
vasoconstrictor (e.g., Phenylephrine)

Add cumulative concentrations
of ELA-14 to the bath

Record changes in isometric tension

Calculate vasorelaxation as a
percentage of the pre-contraction

Plot concentration-response curve

Determine EC₅₀ and Emax values
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Caption: Experimental workflow for the aortic ring vasoreactivity assay.
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Methodology Details:

Tissue Preparation: The thoracic aorta is carefully dissected from a euthanized animal and

placed in cold, oxygenated physiological salt solution. Adhering fat and connective tissue are

removed, and the aorta is sectioned into 1-2 mm rings.

Mounting: Rings are mounted on wires in an organ bath chamber filled with buffer solution,

maintained at 37°C and aerated with 95% O₂/5% CO₂. One wire is fixed, and the other is

connected to a force transducer to record tension.

Experimentation: After equilibration, the rings are pre-contracted with an agent like

phenylephrine or KCl. Once a stable contraction plateau is reached, cumulative

concentrations of ELA-14 are added to assess its vasodilatory effect. To test for endothelium

dependency, experiments can be repeated after mechanically denuding the endothelium or

in the presence of an eNOS inhibitor (e.g., L-NAME).

Data Analysis: The relaxation responses are calculated as a percentage reversal of the pre-

contraction. A concentration-response curve is plotted to determine the potency (EC₅₀) and

efficacy (Emax) of ELA-14.

Protocol for Langendorff Isolated Heart Assay
This ex vivo model allows for the assessment of cardiac contractility and heart rate

independent of systemic influences.

Methodology Details:

Heart Isolation: An animal is anesthetized, and the heart is rapidly excised and arrested in

ice-cold cardioplegic solution.

Perfusion Setup: The aorta is cannulated and mounted on the Langendorff apparatus.

Retrograde perfusion of the coronary arteries is initiated with an oxygenated, nutrient-rich

buffer (e.g., Krebs-Henseleit solution) at a constant pressure and temperature (37°C).

Data Acquisition: A fluid-filled balloon is inserted into the left ventricle and connected to a

pressure transducer to measure left ventricular developed pressure (LVDP), heart rate, and

the rates of contraction (+dP/dt) and relaxation (-dP/dt).
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Drug Administration: Once the heart preparation is stable, ELA-14 is infused into the

perfusion buffer at various concentrations. The effects on LVDP, ±dP/dt, and heart rate are

continuously recorded to assess its inotropic and chronotropic properties.

Protocol for NanoBiT® β-Arrestin Recruitment Assay
This live-cell assay quantifies the interaction between the APJ receptor and β-arrestin upon

ligand stimulation.

Methodology Details:

Vector Construction: The APJ receptor is genetically fused to one component of the

NanoLuc® luciferase (e.g., Large BiT, LgBiT). β-arrestin is fused to the complementary

component (e.g., Small BiT, SmBiT).

Cell Transfection: A suitable host cell line (e.g., HEK293) is co-transfected with the two fusion

constructs and cultured to allow for protein expression.

Assay Performance: Transfected cells are plated in a microplate. The Nano-Glo® live-cell

substrate (furimazine) is added. A baseline luminescence reading is taken.

Ligand Stimulation: ELA-14 is added to the wells at varying concentrations. Upon ELA-14

binding to the APJ-LgBiT fusion protein, β-arrestin-SmBiT is recruited to the receptor.

Signal Detection: The proximity of LgBiT and SmBiT reconstitutes a functional luciferase

enzyme, which catalyzes the substrate to produce a bright luminescent signal. The signal is

measured over time using a luminometer.

Data Analysis: The increase in luminescence is plotted against the ligand concentration to

generate a dose-response curve, from which the EC₅₀ value for β-arrestin recruitment can be

calculated.

Role in Cardiovascular Pathophysiology
Dysregulation of the ELA-APJ axis is implicated in several cardiovascular diseases.

Hypertension: As noted, circulating ELA levels are reduced in patients with essential

hypertension. This deficiency may contribute to increased vascular resistance and elevated
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blood pressure, suggesting that restoring ELA levels could be a therapeutic strategy.

Heart Failure: ELA's positive inotropic and vasodilatory actions are highly beneficial in the

context of heart failure. By increasing cardiac contractility and reducing afterload (the

pressure the heart pumps against), ELA can improve cardiac output and efficiency.

Furthermore, its anti-fibrotic and anti-apoptotic properties may help prevent adverse cardiac

remodeling.

Myocardial Infarction: ELA's potent pro-angiogenic effects are critical for recovery from

myocardial infarction. By promoting the growth of new blood vessels in the ischemic area,

ELA can improve blood supply, reduce infarct size, and preserve cardiac function.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39699813/
https://pubmed.ncbi.nlm.nih.gov/39699813/
https://www.researchgate.net/publication/339025860_A_simplified_aortic_ring_assay_A_useful_ex_vivo_method_to_assess_biochemical_and_functional_parameters_of_angiogenesis
https://www.creative-bioarray.com/support/rat-aortic-ring-assay.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7852198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7852198/
https://www.researchgate.net/publication/387267461_Langendorff_Isolated_Heart_Perfusion_Model_for_Functional_Studies_in_Mice
https://www.benchchem.com/product/b2641321#ela-14-human-biological-functions-in-cardiovascular-system
https://www.benchchem.com/product/b2641321#ela-14-human-biological-functions-in-cardiovascular-system
https://www.benchchem.com/product/b2641321#ela-14-human-biological-functions-in-cardiovascular-system
https://www.benchchem.com/product/b2641321#ela-14-human-biological-functions-in-cardiovascular-system
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2641321?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2641321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

